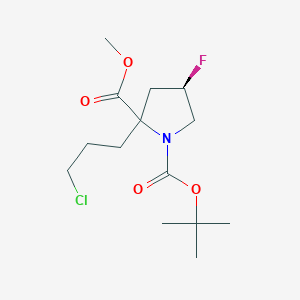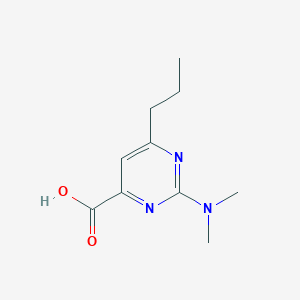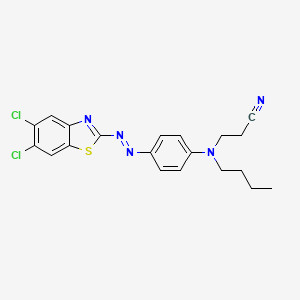
Propanenitrile, 3-(butyl(4-((5,6-dichloro-2-benzothiazolyl)azo)phenyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanenitrile, 3-(butyl(4-((5,6-dichloro-2-benzothiazolyl)azo)phenyl)amino)-: is a chemical compound with the molecular formula C20H19Cl2N5S and a molecular weight of 432.369 g/mol . This compound is known for its use in various industrial applications, particularly as a dye in the textile industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Propanenitrile, 3-(butyl(4-((5,6-dichloro-2-benzothiazolyl)azo)phenyl)amino)- involves the reaction of 5,6-dichloro-2-benzothiazolyl diazonium salt with butyl-4-aminophenylpropanenitrile under controlled conditions. The reaction typically requires a solvent such as ethanol or water and is carried out at a temperature range of 0-5°C to ensure the stability of the diazonium salt .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: Propanenitrile, 3-(butyl(4-((5,6-dichloro-2-benzothiazolyl)azo)phenyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a precursor for the synthesis of various azo dyes. Its unique structure allows for the formation of stable and vibrant dyes used in different applications .
Biology: In biological research, it is used as a staining agent for various biological specimens. Its ability to bind to specific cellular components makes it valuable in histological studies .
Medicine: Although not widely used in medicine, its derivatives are being explored for potential therapeutic applications, particularly in the development of antimicrobial agents .
Industry: The primary industrial application of this compound is as a dye in the textile industry. It is used to dye synthetic fibers, providing vibrant and long-lasting colors .
Mecanismo De Acción
The mechanism of action of Propanenitrile, 3-(butyl(4-((5,6-dichloro-2-benzothiazolyl)azo)phenyl)amino)- involves its ability to form stable azo bonds. These bonds allow the compound to interact with various substrates, leading to the formation of colored complexes. The molecular targets include cellular components such as proteins and nucleic acids, where the compound binds and exerts its staining effect .
Comparación Con Compuestos Similares
Propanenitrile, 3-[[4-[(5,6-dichloro-2-benzothiazolyl)azo]phenyl]ethylamino]-: (DAPEP)
Propanenitrile, 3-[ethyl[3-methyl-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]-: (Disperse Red 179)
Comparison: Compared to similar compounds, Propanenitrile, 3-(butyl(4-((5,6-dichloro-2-benzothiazolyl)azo)phenyl)amino)- is unique due to its butyl group, which enhances its solubility and binding affinity. This makes it more effective as a dye and staining agent .
Propiedades
Número CAS |
61852-41-3 |
|---|---|
Fórmula molecular |
C20H19Cl2N5S |
Peso molecular |
432.4 g/mol |
Nombre IUPAC |
3-[N-butyl-4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]anilino]propanenitrile |
InChI |
InChI=1S/C20H19Cl2N5S/c1-2-3-10-27(11-4-9-23)15-7-5-14(6-8-15)25-26-20-24-18-12-16(21)17(22)13-19(18)28-20/h5-8,12-13H,2-4,10-11H2,1H3 |
Clave InChI |
YRHWNRQCJVPPIQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCC#N)C1=CC=C(C=C1)N=NC2=NC3=CC(=C(C=C3S2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl[1,1'-biphenyl]-2-ol](/img/structure/B13939286.png)

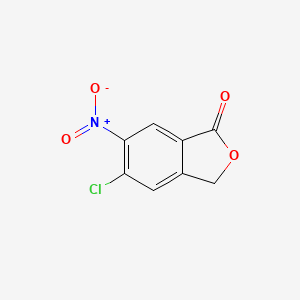
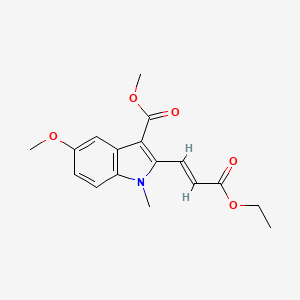
![3,6-Dimethyl-N~1~,N~4~-bis[3-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine-1,4-dicarboxamide](/img/structure/B13939313.png)





